molecular formula C19H14FN3O2 B2617302 1-ethyl-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1260730-59-3

1-ethyl-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No. B2617302
M. Wt: 335.338
InChI Key: FYFMBJAZXYYSEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields, including medicine, agriculture, and material science.

Scientific Research Applications

Antitumor Activity

  • Fluoroquinolone C3-Isostere Derivatives: Researchers synthesized and studied the antitumor activity of fluoroquinolone C3-isostere derivatives, including oxadiazole Mannich base derivatives. These compounds demonstrated significant potency against Hep-3B cancer cell lines, indicating their potential as antitumor agents (Hu Guoqianga, 2012).

Anti-inflammatory and Analgesic Properties

  • Synthesis of Quinoxalinyl Oxadiazoles: A study synthesized new oxadiazoles with potential anti-inflammatory and analgesic activities. These compounds, derived from quinoxaline, showed promising activity in vivo (S. Wagle et al., 2008).

GABAA/Benzodiazepine Receptor Binding

  • Imidazoquinoxaline Amides and Carbamates: Research focused on a series of compounds, including imidazoquinoxaline amides and carbamates, for their affinity to GABAA/benzodiazepine receptors. These compounds displayed a range of efficacies, suggesting potential for neuropharmacological applications (R. Tenbrink et al., 1994).

Antibacterial and Anticancer Agents

  • Novel Derivatives of 8-Hydroxy Quinolone: Researchers synthesized novel 8-hydroxy quinolone substituted 1,3,4-oxadiazole compounds, which were evaluated for their antibacterial and anticancer properties. Certain compounds exhibited significant activity against MCF7 cancer cells and Staphylococcus aureus (V. Adimule et al., 2014).

Antimicrobial Properties

  • Pyrazole-Appended Quinolinyl Chalcones: A study synthesized quinolinyl chalcones containing a pyrazole group, which showed promising antimicrobial properties against bacterial and fungal strains (R. Prasath et al., 2015).

HIV-1 Integrase Inhibition

  • Structural Studies for HIV-1 Integrase Inhibition: Research was conducted on compounds as potential HIV-1 integrase inhibitors. The study provided insights into the structural and theoretical aspects, aiding in understanding their mode of action (Pierre Vandurm et al., 2009).

Antioxidant Properties

  • Novel 1,3,4,2-Oxadiazaphosphepinoquinolinones: A series of novel 1,3,4,2-oxadiazaphosphepinoquinolinones were synthesized and evaluated for their antioxidant activities. Some compounds exhibited higher antioxidant activities than standard antioxidants (M. Hassan et al., 2017).

properties

IUPAC Name

1-ethyl-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O2/c1-2-23-11-14(17(24)13-8-4-6-10-16(13)23)19-21-18(22-25-19)12-7-3-5-9-15(12)20/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFMBJAZXYYSEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

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